An In-depth Technical Guide to the Discovery and Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride
This guide provides a comprehensive technical overview of the discovery and synthesis of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, a molecule of significant interest in the field of medicinal chemistry. The content is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's scientific context, its synthesis via reductive amination, and the critical considerations for its preparation and characterization.
Discovery and Scientific Context: A Targeted Approach to Epigenetic Modulation
The discovery of N-(4-Ethoxybenzyl)cyclopropanamine is not an isolated event but rather an outcome of extensive research in the field of epigenetics, specifically targeting the enzyme Lysine-Specific Demethylase 1 (LSD1) . LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in regulating gene expression by demethylating histone proteins.[1] Its overexpression has been implicated in various cancers, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[2][3][4]
The core chemical scaffold, a cyclopropylamine moiety, is a key pharmacophore that mimics the protonated lysine side chain, the natural substrate of LSD1. This structural feature allows compounds like N-(4-Ethoxybenzyl)cyclopropanamine to act as mechanism-based inhibitors of LSD1.[5] The discovery process for this and related molecules has been driven by structure-activity relationship (SAR) studies, where systematic modifications of the N-benzyl substituent are performed to optimize potency, selectivity, and pharmacokinetic properties.[4][6] The 4-ethoxybenzyl group, in this context, represents one such modification aimed at enhancing the compound's interaction with the enzyme's active site and improving its drug-like properties.
Retrosynthetic Analysis and Synthesis Strategy
The most logical and widely employed method for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine is reductive amination .[7] This robust and versatile reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Our retrosynthetic analysis of the target molecule identifies two readily available starting materials: cyclopropylamine and 4-ethoxybenzaldehyde .
The key bond disconnection is the carbon-nitrogen bond between the benzyl group and the cyclopropylamine nitrogen, which directly points to the reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Detailed Experimental Protocols
The following protocols are presented as a robust and reproducible method for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine and its subsequent conversion to the hydrochloride salt. These procedures are based on established methodologies for reductive amination and salt formation.[8]
Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine (Free Base)
This procedure details the reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Ethoxybenzaldehyde | 150.17 | 1.50 g | 10.0 |
| Cyclopropylamine | 57.09 | 0.68 g (0.85 mL) | 12.0 |
| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | 0.60 g (0.57 mL) | 10.0 |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzaldehyde (1.50 g, 10.0 mmol) and dissolve in dichloromethane (DCM, 50 mL).
-
Addition of Amine and Acid Catalyst: To the stirred solution, add cyclopropylamine (0.68 g, 12.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol). The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
-
Introduction of Reducing Agent: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. The crude N-(4-Ethoxybenzyl)cyclopropanamine can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent salt formation.
Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity |
| N-(4-Ethoxybenzyl)cyclopropanamine | 191.27 | 1.91 g (from previous step) |
| Diethyl Ether | - | 50 mL |
| 2 M HCl in Diethyl Ether | - | ~6 mL (or until precipitation is complete) |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude or purified N-(4-Ethoxybenzyl)cyclopropanamine (1.91 g, 10.0 mmol) in diethyl ether (50 mL) in an Erlenmeyer flask.
-
Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to obtain N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride.
Characterization and Data
The synthesized compound should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Source |
| N-(4-Ethoxybenzyl)cyclopropanamine | ||
| CAS Number | 892571-13-0 | [6] |
| Molecular Formula | C₁₂H₁₇NO | [6] |
| Molecular Weight | 191.27 g/mol | [6] |
| N-(4-Ethoxybenzyl)cyclopropanamine HCl | ||
| CAS Number | 1050214-32-8 | [2][9] |
| Molecular Formula | C₁₂H₁₈ClNO | [2][9] |
| Molecular Weight | 227.73 g/mol | [2][9] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥95% | [2] |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, the benzylic methylene protons, the cyclopropyl protons, and the amine proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated free base.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds (aliphatic and aromatic), C-O ether linkage, and the aromatic ring.
Conclusion and Future Perspectives
The synthesis of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride via reductive amination is a straightforward and efficient method for obtaining this valuable research compound. As a member of the cyclopropylamine class of LSD1 inhibitors, it serves as an important tool for researchers investigating epigenetic pathways in cancer and other diseases. Future work in this area will likely focus on the development of analogues with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of their therapeutic potential in various disease models.
References
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Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]
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Li, Z., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349. [Link]
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Ota, Y., et al. (2018). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Molecules, 23(11), 2999. [Link]
- Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.
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Oakwood Chemical. N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. [Link] (Note: This is for the methoxy analogue, but provides context for the hydrochloride salt form).
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Brånalt, J., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 3(5), 358–368. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]
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Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]
- Google Patents. Process for manufacturing cyclopropylamine. US3711549A.
- Google Patents. Process for the manufacture of cyclopropylamine. US4590292A.
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Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 113–113. [Link]
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